molecular formula C22H32NNa2O6P B607282 EIDD-1619 CAS No. 1659302-92-7

EIDD-1619

Cat. No.: B607282
CAS No.: 1659302-92-7
M. Wt: 483.45
InChI Key: KTDDHPWYWWATQZ-PCIFYBGOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

EIDD-1619 is a novel water-soluble analog of progesterone, designed to address limitations of traditional steroidal progesterone antagonists. Its development focuses on improving pharmacokinetic properties, particularly solubility and bioavailability, which are critical for therapeutic efficacy .

Properties

CAS No.

1659302-92-7

Molecular Formula

C22H32NNa2O6P

Molecular Weight

483.45

IUPAC Name

Pregn-4-ene-3,20-dione (3E)-3-[O-[(phosphonooxy)methyl]oxime] sodium salt

InChI

InChI=1S/C22H34NO6P.2Na/c1-14(24)18-6-7-19-17-5-4-15-12-16(23-28-13-29-30(25,26)27)8-10-21(15,2)20(17)9-11-22(18,19)3;;/h12,17-20H,4-11,13H2,1-3H3,(H2,25,26,27);;/q;2*+1/p-2/b23-16+;;/t17-,18+,19-,20-,21-,22+;;/m0../s1

InChI Key

KTDDHPWYWWATQZ-PCIFYBGOSA-L

SMILES

CC([C@H]1CC[C@@]2([H])[C@]3([H])CCC4=C/C(CC[C@]4(C)[C@@]3([H])CC[C@]12C)=N/OCOP([O-])([O-])=O)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EIDD-1619

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares EIDD-1619 with structurally or functionally related compounds, including PF-02367982 and JNJ-1250132, based on available preclinical data and mechanistic profiles:

Compound Class Mechanism of Action Key Advantages Limitations
This compound Water-soluble progesterone analog Binds progesterone receptor (antagonistic) Enhanced solubility, potential oral bioavailability Limited in vivo efficacy data
PF-02367982 Nonsteroidal progesterone antagonist Selective progesterone receptor antagonism High selectivity, reduced off-target effects Poor water solubility, requires formulation
JNJ-1250132 Undisclosed Not explicitly stated (likely progesterone modulation) Structural novelty No published pharmacological data

Key Findings:

Solubility and Bioavailability: this compound’s water solubility distinguishes it from PF-02367982, a nonsteroidal antagonist with poor aqueous solubility requiring complex delivery systems. This property may translate to improved oral absorption and reduced reliance on parenteral administration . In contrast, JNJ-1250132 lacks detailed solubility data, limiting direct comparisons.

Selectivity and Potency: PF-02367982 exhibits high selectivity for the progesterone receptor, minimizing interactions with glucocorticoid or androgen receptors—a common issue with steroidal analogs. This compound’s selectivity profile remains uncharacterized in the available literature . No potency data (e.g., IC₅₀ values) are available for this compound, whereas PF-02367982 is described as "potent" but lacks quantitative metrics .

Therapeutic Potential: this compound’s design suggests applicability in conditions requiring prolonged receptor modulation, such as hormone-dependent cancers. However, the absence of clinical data contrasts with older analogs like mifepristone, which have well-established efficacy but significant side effects (e.g., glucocorticoid antagonism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EIDD-1619
Reactant of Route 2
Reactant of Route 2
EIDD-1619

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